1-[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone
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Overview
Description
1-[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone is a boronic acid derivative that has gained attention in various fields of scientific research. This compound features a pyridine ring substituted with a fluoro group and a tetramethyl-1,3,2-dioxaborolan-2-yl group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The reaction of 3-fluoro-5-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate to form the boronic ester intermediate.
Substitution Reaction: The boronic ester is then subjected to a substitution reaction with ethanone under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluoro and boronic ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of fluorescent probes for biological imaging and detection of biomolecules.
Medicine: It serves as a building block in the synthesis of potential pharmaceutical agents, including enzyme inhibitors and anticancer drugs.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
Uniqueness
1-[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The combination of the fluoro and boronic ester groups enhances its reactivity and stability, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
1-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c1-8(17)11-10(15)6-9(7-16-11)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHFWGVQTFDASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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